molecular formula C19H21ClF3N3O4 B174917 Cadrofloxacin hydrochloride CAS No. 128427-55-4

Cadrofloxacin hydrochloride

Cat. No. B174917
M. Wt: 447.8 g/mol
InChI Key: AWPMTCKEQGUMTG-FVGYRXGTSA-N
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Description

Ciprofloxacin hydrochloride, often referred to as Cadrofloxacin hydrochloride, is a common fluoroquinolone antibiotic agent . It is used to treat bacterial infections in many different parts of the body . It is also used to treat anthrax infection after inhalational exposure .


Synthesis Analysis

The synthesis of Cadrofloxacin hydrochloride involves a linear sequence of six chemical reactions in five flow reactors . The active pharmaceutical ingredient (API) synthesis stage has the largest environmental contribution, followed by galenic formulation, and packaging, which accounted for 42.9%, 41.9%, and 15.2%, respectively . The most important influencing factors of the first two stages were polyols which represent solvents or reaction media used and electricity (coal-fired generation) .


Chemical Reactions Analysis

Ciprofloxacin is spectrophotometrically identified through the formation of a colored charge-transfer complex that exhibits a maximum absorbance at 440 nm . This complex is generated by the reaction of the drug’s secondary amine with sodium nitroprusside (SNP) in an alkaline medium in the presence of hydroxylamine (NH2OH) .


Physical And Chemical Properties Analysis

Ciprofloxacin hydrochloride exists as the hydrate phase (1.43 hydrate). Upon heating, the stable hydrate phase dehydrates and converts to a new anhydrous form 1 (AH1) . Each crystalline phase of Ciprofloxacin hydrochloride shows different physical stability, dissolution rate, and color which can be derived from structural difference among the phases .

Future Directions

The proposed improvements for cleaner production all proved the feasibility of environmental sustainability in pharmaceutical production . Compared with energy optimization, the solvent replacement was a more effective and convenient method to reduce the environmental impact of ciprofloxacin hydrochloride production .

properties

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O4.ClH/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28;/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPMTCKEQGUMTG-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cadrofloxacin hydrochloride

CAS RN

128427-55-4
Record name Cadrofloxacin hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128427554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CADROFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XR10ID7XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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